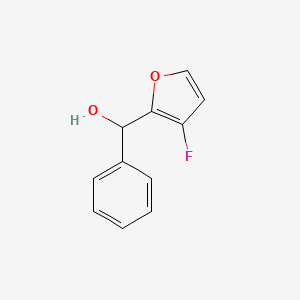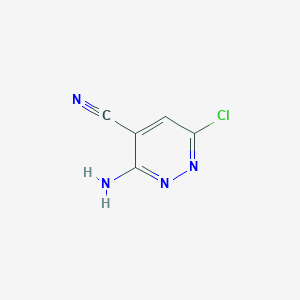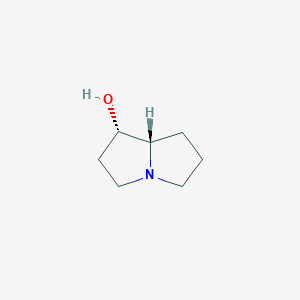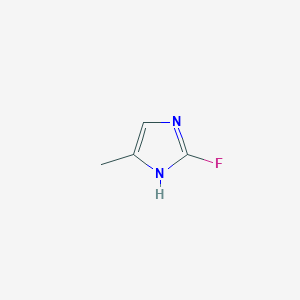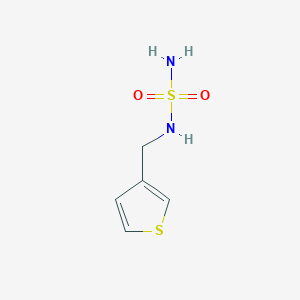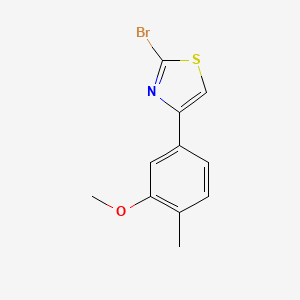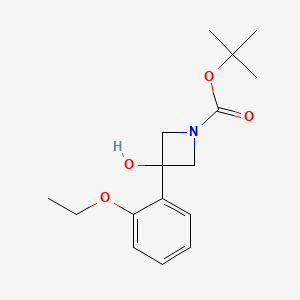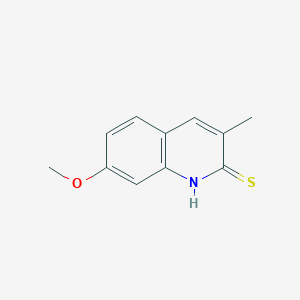![molecular formula C14H14FNO2 B11767805 3-Fluoro-3',4'-dimethoxy-[1,1'-biphenyl]-2-amine](/img/structure/B11767805.png)
3-Fluoro-3',4'-dimethoxy-[1,1'-biphenyl]-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-3’,4’-dimethoxy-[1,1’-biphenyl]-2-amine is a synthetic organic compound characterized by the presence of a fluorine atom, two methoxy groups, and an amine group attached to a biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-3’,4’-dimethoxy-[1,1’-biphenyl]-2-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the nucleophilic aromatic substitution of a fluoroarene derivative with sodium methoxide to introduce the methoxy groups . This is followed by a Suzuki-Miyaura coupling reaction to form the biphenyl structure
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-Fluoro-3’,4’-dimethoxy-[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or sodium hydride in polar aprotic solvents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
科学的研究の応用
3-Fluoro-3’,4’-dimethoxy-[1,1’-biphenyl]-2-amine has several applications in scientific research:
作用機序
The mechanism of action of 3-Fluoro-3’,4’-dimethoxy-[1,1’-biphenyl]-2-amine involves its interaction with molecular targets such as CRAC channels. By inhibiting these channels, the compound can modulate calcium entry into cells, affecting various cellular processes . This inhibition is achieved through binding to specific sites on the channel proteins, altering their conformation and function.
類似化合物との比較
Similar Compounds
- 3,4-Difluoro-3’,4’-dimethoxy-[1,1’-biphenyl]
- 3-Fluoro-2’,3’-dimethoxy-[1,1’-biphenyl]
- 3,3’-Dimethoxy-[1,1’-biphenyl]
Uniqueness
3-Fluoro-3’,4’-dimethoxy-[1,1’-biphenyl]-2-amine is unique due to the specific positioning of the fluorine and methoxy groups, which confer distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields .
特性
分子式 |
C14H14FNO2 |
|---|---|
分子量 |
247.26 g/mol |
IUPAC名 |
2-(3,4-dimethoxyphenyl)-6-fluoroaniline |
InChI |
InChI=1S/C14H14FNO2/c1-17-12-7-6-9(8-13(12)18-2)10-4-3-5-11(15)14(10)16/h3-8H,16H2,1-2H3 |
InChIキー |
LPLFPYRJJWDGQY-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2=C(C(=CC=C2)F)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-amino-6-(2-hydroxyphenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11767727.png)
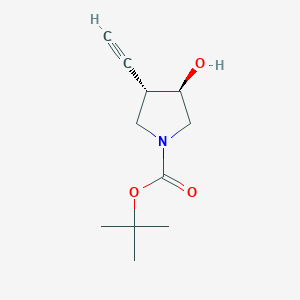

![[1-(2,2,2-Trifluoroethyl)cyclobutyl]methanamine](/img/structure/B11767756.png)
